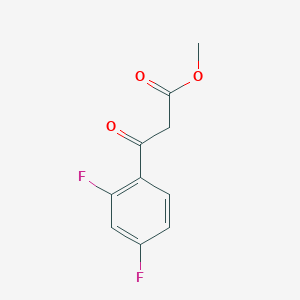
Isoquinolin-7-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-7-ylmethanol is a chemical compound with the molecular formula C10H9NO . It is a small molecule that falls under the category of experimental compounds .
Synthesis Analysis
The synthesis of isoquinoline derivatives, which includes Isoquinolin-7-ylmethanol, has been a subject of research. A metal-free approach for the synthesis of isoquinoline derivatives by means of photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts has been described . Another study discusses the synthesis of quinolines and their derivatives from α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of Isoquinolin-7-ylmethanol can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving Isoquinolin-7-ylmethanol can be analyzed using sensitivity analysis and optimization techniques . Another study discusses the synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Isoquinolin-7-ylmethanol can be analyzed using various techniques .Scientific Research Applications
- Implementation : Isoquinolin-7-ylmethanol derivatives are used in the architecture and design of polymer solar cells and dye-sensitized solar cells .
Photovoltaic Cells
Synthetic Availability and Electronic Properties
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
isoquinolin-7-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLONTUPZTAEOIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475916 |
Source


|
| Record name | ISOQUINOLIN-7-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158654-76-3 |
Source


|
| Record name | ISOQUINOLIN-7-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)



![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)